High-Yield Synthetic Route Established: Di-O-methylbergenin vs. Other Bergenia Derivatives
Di-O-methylbergenin (8,10-Di-O-methylbergenin) is distinguished by a well-established, high-yielding total synthesis that provides a reliable, scalable source, unlike many natural derivatives which rely solely on low-yield isolation. Herzner et al. reported a concise 10-step synthesis achieving an overall yield of 32%, with a key stereoselective β-C-aryl linkage installation [1]. This provides a significant advantage over the parent compound bergenin, which is primarily obtained through extraction and purification from plant sources, a process that can be variable and low-yield.
| Evidence Dimension | Synthetic Yield (Overall) |
|---|---|
| Target Compound Data | 32% (overall yield for total synthesis) |
| Comparator Or Baseline | Bergenin (parent compound, isolated from natural sources) |
| Quantified Difference | Synthetic vs. Isolation (no yield reported for isolation; synthetic route provides defined, reproducible quantity) |
| Conditions | 10-step total synthesis; key steps: stereoselective β-C-aryl linkage, Pd(0)-catalyzed aryl carbonylation, regioselective lactonization [1]. |
Why This Matters
For procurement, a defined synthetic route ensures supply chain reliability and batch-to-batch consistency, critical for reproducible research and potential scale-up, whereas natural product isolation is subject to seasonal and geographical variability.
- [1] Herzner, H., Palmacci, E. R., & Seeberger, P. H. (2002). Short total synthesis of 8,10-Di-O-methylbergenin. Organic Letters, 4(17), 2965-2967. View Source
